N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C11H16ClN2O It is known for its unique structure, which includes a cyclopentyl ring, a chloro-cyanoethyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloroacetonitrile under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbon atom of 2-chloroacetonitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-Chloroethyl)cyclopentyl]acetamide
- N-[2-(2-Cyanoethyl)cyclopentyl]acetamide
- N-[2-(2-Bromo-2-cyanoethyl)cyclopentyl]acetamide
Uniqueness
N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
89226-36-8 |
---|---|
Molekularformel |
C10H15ClN2O |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
N-[2-(2-chloro-2-cyanoethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C10H15ClN2O/c1-7(14)13-10-4-2-3-8(10)5-9(11)6-12/h8-10H,2-5H2,1H3,(H,13,14) |
InChI-Schlüssel |
OSWAUHHXPGUOPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCCC1CC(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.